3-Nitrodibenzothiophene

Electrophilic aromatic substitution Regioselectivity Synthetic route scouting

3-Nitrodibenzothiophene (3-NDBT) is a mononitrated polycyclic aromatic heterocycle (C₁₂H₇NO₂S, MW 229.26 g/mol) belonging to the class of nitrated dibenzothiophenes. Unlike the more readily accessible 2-nitro isomer—which is commercially favored due to the inherent electrophilic substitution preference of dibenzothiophene at the 2-position—3-NDBT bears the electron-withdrawing nitro group at the meta-like 3-position relative to the sulfur atom.

Molecular Formula C12H7NO2S
Molecular Weight 229.26 g/mol
CAS No. 94764-55-3
Cat. No. B12092258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrodibenzothiophene
CAS94764-55-3
Molecular FormulaC12H7NO2S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H7NO2S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H
InChIKeyZPEZGWPZHITXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrodibenzothiophene (CAS 94764-55-3): A Position-Specific Nitro-PAH Intermediate for Regioselective Synthesis


3-Nitrodibenzothiophene (3-NDBT) is a mononitrated polycyclic aromatic heterocycle (C₁₂H₇NO₂S, MW 229.26 g/mol) belonging to the class of nitrated dibenzothiophenes . Unlike the more readily accessible 2-nitro isomer—which is commercially favored due to the inherent electrophilic substitution preference of dibenzothiophene at the 2-position—3-NDBT bears the electron-withdrawing nitro group at the meta-like 3-position relative to the sulfur atom [1]. This positional difference fundamentally alters the compound's synthetic accessibility, physicochemical properties, and downstream derivatization potential, making it a non-interchangeable intermediate for applications requiring 3-substituted dibenzothiophene scaffolds.

Why 2-Nitrodibenzothiophene Cannot Substitute for 3-Nitrodibenzothiophene in Regiochemically Defined Syntheses


Interchanging nitrodibenzothiophene isomers in a synthetic sequence is precluded by profound differences in both the synthetic routes required to access each isomer and the chemical behavior of the resulting products. Direct electrophilic nitration of dibenzothiophene overwhelmingly affords 2-nitrodibenzothiophene, whereas access to the 3-nitro isomer mandates indirect strategies—typically nitration of pre-oxidized dibenzothiophene-5-oxide or -5,5-dioxide—because sulfoxide/sulfone groups redirect electrophilic attack to the 3- and 7-positions [1]. Furthermore, 2-nitrodibenzothiophene-5-oxide cannot be prepared by direct oxidation of the corresponding sulfide, in sharp contrast to the facile formation of the sulfoxide and sulfone of 3-nitrodibenzothiophene [2]. Consequently, a procurement decision between regioisomers is not a matter of vendor preference but of synthetic feasibility and target-oriented design.

Quantitative Differentiation of 3-Nitrodibenzothiophene (CAS 94764-55-3) from Its Closest Analogs


Regioselectivity of Direct Electrophilic Nitration: 2-Nitro Isomer Predominates, 3-Nitro Requires Indirect Strategy

Under standard electrophilic conditions, direct nitration of dibenzothiophene favors attack at the 2-position, making 2-nitrodibenzothiophene the primary mononitration product [1]. Nitrous acid catalyzed (NAC) nitration in acetic acid results in a product distribution that heavily favors the 2-nitro isomer . In contrast, the 3-nitro isomer is obtained by nitrating dibenzothiophene-5-oxide, where the sulfoxide group exerts a meta-directing influence that steers nitration to the 3- and 7-positions [2].

Electrophilic aromatic substitution Regioselectivity Synthetic route scouting

Differential Oxidation Behavior: 2-Nitrodibenzothiophene-S-Oxide Is Inaccessible, While 3-Nitro Derivatives Readily Form Sulfoxides and Sulfones

All attempts to prepare 2-nitrodibenzothiophene-5-oxide and 2,8-dinitrodibenzothiophene-5-oxide by direct oxidation of the corresponding sulfides failed [1]. This stands in sharp contrast to the facile formation of both the sulfoxide and sulfone of nitrodibenzothiophene derivatives bearing the nitro group in the meta position (3- or 3,7-) with respect to the sulfur atom [1]. The reduction of 3,7-dinitrodibenzothiophene-5-oxide with stannous chloride gave 3,7-diaminodibenzothiophene in good yield, while dichromate oxidation of 3,7-dinitrodibenzothiophene produced the corresponding sulfone quantitatively [1].

Sulfur oxidation chemistry Sulfoxide stability Derivatization feasibility

Synthetic Yield of 3-Nitrodibenzothiophene via the Sulfoxide Route: 35% Isolated Yield

The direct isolation of 3-nitrodibenzothiophene from the reduction of 3-nitrodibenzothiophene-5-oxide has been reported in a yield of 35% [1]. This modest yield reflects the competing reduction pathways: under stannous chloride/hydrochloric acid conditions, reduction of 3-nitrodibenzothiophene-5-oxide yields both 3-aminodibenzothiophene and 3-nitrodibenzothiophene, with the latter being further reduced to the amine unless conditions are carefully controlled (below 40 °C) [1]. While no directly comparable yield for 2-nitrodibenzothiophene from an analogous oxide route can be cited (because 2-nitrodibenzothiophene-5-oxide is inaccessible), this 35% figure establishes a quantitative benchmark for evaluating synthetic feasibility and procurement economics.

Synthetic yield benchmarking Process chemistry Cost-of-goods analysis

Melting Point Differentiation: 3-Nitrodibenzothiophene (149–150 °C) vs. 2-Nitrodibenzothiophene (186 °C)

3-Nitrodibenzothiophene exhibits a melting point of 149–150 °C (lit.) as a yellow solid . Its regioisomer, 2-nitrodibenzothiophene, melts at 186 °C . This 36–37 °C difference—attributable to altered crystal packing arising from the different position of the nitro substituent on the fused ring system—provides a straightforward, instrument-free criterion for confirming isomer identity upon receipt of material.

Physical property differentiation Purity assessment Quality control analytics

Downstream Derivatization Value: 3-Aminodibenzothiophene as a Key Intermediate for MMP-12 Inhibitor Scaffolds

Reduction of 3-nitrodibenzothiophene yields 3-aminodibenzothiophene [1], which serves as the direct precursor to N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine—a tight-binding inhibitor of human macrophage metalloelastase (MMP-12) with a reported IC₅₀ of 2.3 μM in a leukotriene B4 binding assay [2][3]. The sulfonamide linkage is formed specifically at the 3-position of the dibenzothiophene core; the 2-amino isomer would yield a structurally distinct compound with different binding geometry. The solution structure of the MMP-12 catalytic domain in complex with this inhibitor has been deposited in the Protein Data Bank (PDB: 2K2G), confirming the specific requirement for the 3-substituted scaffold [4].

Medicinal chemistry MMP-12 inhibition Sulfonamide drug discovery

Precursor to 3-Nitrodibenzothiophene-5,5-Dioxide: A Validated Intermediate for Energy-Rich Materials

3-Nitrodibenzothiophene serves as the precursor to 3-nitrodibenzothiophene-5,5-dioxide (CAS 51762-59-5), which has been synthesized in 85% yield via further oxidation and recrystallization . The 5,5-dioxide derivative has been investigated as a building block for polynitro dibenzothiophenes with potential applications as energy-rich components in pyrotechnic compositions [1]. The corresponding 2-nitrodibenzothiophene-5,5-dioxide can be prepared, but only via oxidation of the sulfide, not via the sulfoxide intermediate, and the 3-nitro-5,5-dioxide isomer offers a distinct regioisomeric entry point for the synthesis of unsymmetrical dinitro and polynitro derivatives [2].

Energetic materials Polynitro compounds Materials chemistry

Highest-Value Application Scenarios for 3-Nitrodibenzothiophene (CAS 94764-55-3) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 3-Sulfonamide-Dibenzothiophene MMP-12 Inhibitors

The reduction of 3-nitrodibenzothiophene yields 3-aminodibenzothiophene, the essential precursor for N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine—a tight-binding MMP-12 inhibitor with IC₅₀ = 2.3 μM and a validated co-crystal structure (PDB: 2K2G) [1][2]. The 2-nitro isomer cannot provide the correct 3-amino substitution geometry required for this sulfonamide linkage. Medicinal chemistry groups pursuing MMP-12 or related metalloprotease targets should specify and procure the 3-nitro isomer exclusively [2].

Energetic Materials R&D: Precursor for 3-Nitro- and 3,7-Dinitrodibenzothiophene-5,5-Dioxide

3-Nitrodibenzothiophene-5,5-dioxide has been synthesized in 85% yield from 3-nitrodibenzothiophene and serves as an entry point for polynitro dibenzothiophenes investigated as energy-rich components for pyrotechnic formulations [3]. The corresponding 2-nitro route cannot access 2,8-dinitro sulfones, making the 3-nitro isomer the only viable precursor for certain polynitro sulfone derivatives with this substitution architecture [4].

Synthetic Methodology: Access to 3-Substituted Dibenzothiophenes via Electrophilic or Cross-Coupling Chemistry

The 3-position of dibenzothiophene is not directly accessible via electrophilic substitution; it requires the sulfoxide/sulfone-directed nitration strategy [4]. Once obtained, 3-nitrodibenzothiophene can be reduced to 3-aminodibenzothiophene, which is a versatile building block for further functionalization—including diazotization/Sandmeyer reactions, amide/sulfonamide coupling, and Buchwald-Hartwig amination—enabling the construction of diverse 3-substituted dibenzothiophene libraries that are inaccessible from the 2-nitro isomer [4].

Analytical Reference Standards: Isomer-Specific Identification in Environmental Nitro-PAH Monitoring

Nitrated dibenzothiophenes (including both 2- and 3-nitro isomers) have been identified in vehicle exhaust particulate matter (PM2.5) and are used as source-specific markers in environmental forensics [5]. The 36 °C melting point difference between 2-nitrodibenzothiophene (186 °C) and 3-nitrodibenzothiophene (149–150 °C) provides a definitive physicochemical identifier for authenticating reference standards used in GC-MS or HPLC-based environmental monitoring workflows. Laboratories performing isomer-specific nitro-PAH analysis require pure, authenticated 3-nitrodibenzothiophene as a calibration standard distinct from the 2-nitro isomer.

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